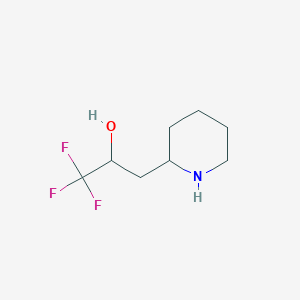

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol

Description

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol is a fluorinated alcohol derivative featuring a trifluoromethyl group at position 1 and a piperidin-2-yl substituent at position 3 of the propan-2-ol backbone. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing lipophilicity. This compound is structurally poised for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where fluorinated motifs are advantageous .

Properties

IUPAC Name |

1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOQJQHIUVDDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol typically involves the reaction of piperidine with a trifluoromethyl ketone under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of piperidine to the trifluoromethyl ketone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various medical conditions. Notably:

- Enzyme Inhibition : Research indicates that 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol acts as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which is relevant for metabolic disorders such as diabetes and cancer . The inhibition of PDHK can enhance glucose metabolism and reduce cancer cell proliferation.

- Neurological Disorders : The compound has shown promise in modulating receptor activity related to central nervous system disorders. For instance, it interacts with serotonin receptors and dopamine transporters, suggesting potential applications in treating depression and other mood disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Modulation of Receptors : Studies have demonstrated that the compound binds to histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neurological functions . This interaction may lead to therapeutic effects in conditions such as neuropathic pain.

Industrial Applications

In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of various fluorinated compounds utilized in materials science and specialty chemicals production. Its unique properties make it valuable in developing new materials with enhanced performance characteristics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol | Similar trifluoromethyl group | Different positioning of the piperidine ring |

| Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-yloxy)carbamate | Carbamate functional group | Enhanced stability due to carbamate linkage |

| 1,1-Difluoro-N-(piperidinyl)propanamide | Difluorinated variant | Altered electronic properties affecting biological activity |

This table highlights how variations in structure can influence chemical reactivity and biological activity.

Oncology Applications

In preclinical studies, this compound exhibited the ability to inhibit tumor growth across various cancer models by modulating metabolic pathways associated with tumorigenesis. These findings suggest its potential role as an anticancer agent.

Neurological Disorder Research

Research indicates that this compound may alleviate symptoms in animal models of neuropathic pain by acting on histamine H3 receptors. This dual mechanism for pain relief positions it as a candidate for further investigation in pain management therapies .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

- 1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-ol (SY230406): This positional isomer substitutes the piperidine at the 1-position instead of the 2-position.

1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol (SY230407) :

Replacing piperidine with 4-methylpiperazine introduces an additional nitrogen atom and a methyl group. The increased basicity and polarity could enhance solubility in aqueous media, while the methyl group may modulate pharmacokinetic properties .

Heterocyclic Replacements

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol (CAS 1396893-43-8) :

Substituting piperidine with a pyridine ring introduces aromaticity and reduced basicity. The 4-methylpyridin-2-yl group may enhance π-π stacking interactions in protein binding but reduce solubility compared to piperidine derivatives .- 1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one (CAS 2092462-09-2): The ketone group (propan-2-one) replaces the hydroxyl group, eliminating hydrogen-bonding capacity.

Complex Derivatives with Additional Functional Groups

- (2R)-1,1,1-Trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol: This structurally complex derivative includes a morpholine ring, sulfonylpiperazine, and thiophene groups. The molecular weight (523.62 g/mol) suggests reduced bioavailability compared to simpler analogues .

- 1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol (CAS 478081-22-0): The thienylmethyl and trifluoro-hydroxypropylamino groups introduce steric bulk and electronic diversity. Such modifications are common in CNS-targeting drugs, where fluorine atoms improve blood-brain barrier penetration .

Biological Activity

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol (TFP) is a fluorinated organic compound with significant biological activity. Its unique structural features, including a trifluoromethyl group and a piperidine ring, enhance its lipophilicity and metabolic stability, making it a subject of interest in various therapeutic areas such as oncology and neurology. This article explores the biological activity of TFP, including its mechanisms of action, interactions with biological targets, and potential applications in medicine.

- Molecular Formula : C₈H₁₄F₃NO

- Molecular Weight : Approximately 197.20 g/mol

The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its interaction with proteins and enzymes involved in disease processes.

TFP primarily acts by modulating enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group allows for effective binding to various biological targets, influencing their activity. Research indicates that TFP may serve as an inhibitor of key enzymes such as pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic pathways relevant to cancer and metabolic disorders .

Interaction Studies

Studies have demonstrated that TFP interacts with multiple receptors and enzymes, suggesting its potential as a therapeutic agent. For example:

- Enzyme Inhibition : TFP has been shown to inhibit PDHK, which could lead to enhanced glucose metabolism and reduced cancer cell proliferation .

- Receptor Binding : The compound exhibits binding affinities for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .

Case Studies

- Oncology Applications : In preclinical studies, TFP demonstrated the ability to inhibit tumor growth in various cancer models by modulating metabolic pathways associated with tumorigenesis.

- Neurological Disorders : Research has indicated that TFP may alleviate symptoms in models of neuropathic pain by acting on histamine H3 receptors, thus providing a dual mechanism for pain relief .

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to TFP and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol | Similar trifluoromethyl group | Different positioning of the piperidine ring |

| Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yloxy)carbamate | Carbamate functional group | Enhanced stability due to carbamate linkage |

| 1,1-Difluoro-N-(piperidinyl)propanamide | Difluorinated variant | Altered electronic properties affecting biological activity |

This comparison highlights the unique properties of TFP due to its specific trifluoromethyl substitution pattern.

Applications in Research and Industry

TFP is not only valuable in medicinal chemistry but also serves as a building block in synthesizing more complex fluorinated compounds. Its applications include:

- Pharmaceutical Development : Ongoing research is exploring TFP's potential as a drug candidate targeting specific molecular pathways relevant to cancer and neurological disorders .

- Industrial Uses : The compound is utilized in producing specialty chemicals and as an intermediate in various industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.